(Z)-2-(4-chlorobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one
Description
This compound is a benzofuran derivative characterized by a bicyclic benzofuran-3(2H)-one core. Key structural features include:
- Z-configuration at the exocyclic double bond (C2 position), critical for maintaining stereochemical activity.
- 6-Hydroxy group on the benzofuran ring, enhancing hydrogen-bonding capacity and solubility.
- 7-((Dimethylamino)methyl) side chain, which introduces a basic tertiary amine, improving water solubility and bioavailability through protonation under physiological conditions .
Properties
IUPAC Name |
(2Z)-2-[(4-chlorophenyl)methylidene]-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c1-20(2)10-14-15(21)8-7-13-17(22)16(23-18(13)14)9-11-3-5-12(19)6-4-11/h3-9,21H,10H2,1-2H3/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGXNFYBKACVIL-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)Cl)C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)Cl)/C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-chlorobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one typically involves the condensation of 4-chlorobenzaldehyde with a suitable benzofuran derivative under basic conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually refluxed in a solvent like ethanol or methanol to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(4-chlorobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the benzylidene moiety can be reduced to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of benzofuran-3-one derivatives.
Reduction: Formation of (Z)-2-(4-chlorobenzyl)-7-((dimethylamino)methyl)-6-hydroxybenzofuran.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(4-chlorobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in materials science.
Mechanism of Action
The mechanism of action of (Z)-2-(4-chlorobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
The compound’s activity and physicochemical properties are influenced by substituent variations. Below is a comparative analysis with structurally related benzofuran and benzodithiazine derivatives:
Substituent Effects on Lipophilicity and Solubility
Key Findings :
- Chlorine vs.
- Dimethylamino vs. Hydroxy: The 7-(dimethylaminomethyl) group in the target compound provides a balance between solubility (via protonation) and lipophilicity, unlike hydroxy-rich analogs (e.g., benzodithiazines), which exhibit high solubility but poor absorption .
Bioactivity and Structure-Activity Relationships (SAR)
- Fluorinated Analog [1] : The 2-F substituent may enhance metabolic stability compared to 4-Cl, but its steric effects could reduce binding affinity in enzyme assays .
- Benzodithiazines [3, 4] : Compounds with dihydroxybenzylidene groups (e.g., 2,4-dihydroxy) show strong hydrogen-bonding interactions in docking studies, correlating with higher inhibitory activity against microbial targets. However, their high polarity limits in vivo efficacy .
- Methoxy Derivatives [6, 9] : The 4-OCH3 group in analogs like (Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one improves water solubility but reduces receptor-binding potency compared to halogenated derivatives .
Table 2: Comparative Bioactivity Metrics
| Compound | Bioavailability Score* | Synthetic Accessibility Score (SAS)* |
|---|---|---|
| Target Compound | 0.55 (estimated) | ~3.0 (moderate) |
| Benzodithiazine [4] | 0.30 | 1.5–3.42 |
| Hydroxybenzylidene analogs [2] | 0.55–0.56 | 1.5–3.42 |
*Data extrapolated from and structural analogs .
Pharmacokinetic Considerations
- The target compound’s dimethylamino group may facilitate blood-brain barrier penetration, unlike polar benzodithiazines .
- Chlorine substitution increases metabolic stability compared to methoxy or hydroxy groups, which are prone to glucuronidation .
Biological Activity
(Z)-2-(4-chlorobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C20H19ClN2O3
- Molecular Weight: 368.83 g/mol
- IUPAC Name: this compound
The structure of the compound features a benzofuran moiety, which is often associated with various biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have indicated that benzofuran derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated significant cytotoxicity against human colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) cell lines, with some derivatives showing potency up to five times that of standard chemotherapeutics like 5-fluorouracil (5-FU) .
Case Study:
A study involving the synthesis and evaluation of benzofuran derivatives found that modifications at specific positions significantly enhanced their anticancer activity. The introduction of substituents such as dimethylamino groups at the C-7 position was linked to increased cytotoxicity and enhanced apoptosis in cancer cells .
Antimicrobial Activity
Benzofuran derivatives have also been investigated for their antimicrobial properties. A study highlighted that certain compounds within this class exhibited activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.
Table 1: Antimicrobial Activity of Benzofuran Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 64 µg/mL |
| Compound C | Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction: Many studies suggest that benzofuran derivatives can induce apoptosis through the activation of caspases, which are key proteins in the apoptotic pathway.
- Inhibition of Cell Proliferation: These compounds may interfere with cell cycle progression, leading to reduced proliferation rates in cancer cells.
- Antioxidant Activity: Some derivatives exhibit antioxidant properties, which can protect cells from oxidative stress, a contributor to cancer progression.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzofuran derivatives. Modifications at various positions on the benzofuran ring can lead to significant changes in potency and selectivity against different biological targets.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Dimethylamino at C-7 | Increased cytotoxicity |
| Chlorine substitution at C-4 | Enhanced antimicrobial activity |
| Hydroxyl group at C-6 | Improved solubility and bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
